IDT307 vs ASP+: Superior Fluorescent Substrate Activity at Human Serotonin Transporter (hSERT)
In direct comparative studies of fluorescent MPP+ analogs for human serotonin transporter (hSERT) reporting, IDT307 (APP+) demonstrated markedly superior performance to ASP+ across multiple functional assays. The fluorescence uptake of APP+ in hSERT-expressing HEK293 cells exceeded that of all other MPP+ analogs tested [1]. Critically, electrophysiological recordings in hSERT-expressing oocytes voltage-clamped to −60 mV revealed that APP+ induced fluoxetine-sensitive inward currents characteristic of substrate transport, whereas ASP+ induced outward currents and antagonized 5HT-induced transport, demonstrating that ASP+ acts as an inhibitor rather than a transportable substrate [1]. Molecular docking analysis confirmed both compounds occupy the hSERT active region, establishing that the functional divergence stems from intrinsic pharmacological properties rather than differential binding site accessibility [1].
| Evidence Dimension | Inhibition of 5HT uptake (potency) |
|---|---|
| Target Compound Data | APP+ functions as substrate; inward current upon transport |
| Comparator Or Baseline | ASP+: 10-fold less potent than APP+ at inhibiting 5HT uptake |
| Quantified Difference | ASP+ exhibits 10-fold lower inhibitory potency; ASP+ functions as inhibitor (outward currents) rather than substrate (inward currents) |
| Conditions | hSERT-expressing HEK293 cells (fluorescence uptake); hSERT-expressing oocytes voltage-clamped to −60 mV (electrophysiology) |
Why This Matters
For SERT functional assays requiring substrate transport rather than inhibition, ASP+ substitution yields mechanistically opposite results (inhibition vs. transport), invalidating experimental conclusions and preventing valid measurement of antidepressant and psychostimulant effects on transporter activity.
- [1] Solis E Jr, Zdravkovic I, Tomlinson ID, Noskov SY, Rosenthal SJ, De Felice LJ. 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) is a fluorescent substrate for the human serotonin transporter. Journal of Biological Chemistry. 2012;287(12):8852-8863. View Source
